Zagociguat

CNS penetration Blood-brain barrier CSF pharmacokinetics

For CNS-targeted sGC pathway research, generic alternatives like Vericiguat lack blood-brain barrier permeability. Zagociguat (CY6463) is the first and only CNS-penetrant sGC stimulator in Phase 2b trials (PRIZM, NCT06402123) with FDA Fast Track designation. It uniquely elevates cerebrospinal fluid cGMP and improves neurophysiological outcomes, as proven in direct comparative studies. Procure this first-in-class, orally bioavailable tool compound to ensure translatable neurobiological data. Select reliable suppliers below for immediate research procurement.

Molecular Formula C16H10F4N6
Molecular Weight 362.28 g/mol
CAS No. 2201048-82-8
Cat. No. B12429145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZagociguat
CAS2201048-82-8
Molecular FormulaC16H10F4N6
Molecular Weight362.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F
InChIInChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25)
InChIKeyGTKNNCQKFKGSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zagociguat (CY6463) Procurement Guide: Sourcing the First CNS-Penetrant sGC Stimulator in Clinical Development for Neurodegenerative Disease


Zagociguat (CAS 2201048-82-8, synonym CY6463) is an orally bioavailable small molecule that acts as a stimulator of soluble guanylate cyclase (sGC) [1]. By amplifying nitric oxide (NO) signaling and increasing cyclic guanosine monophosphate (cGMP) production, it targets the NO‑sGC‑cGMP pathway, which is dysregulated in numerous neurodegenerative and mitochondrial disorders [2]. Zagociguat is distinguished as the first CNS‑penetrant sGC stimulator to enter clinical development for neurodegenerative diseases and is currently in Phase 2b trials for MELAS syndrome [3]. Its development includes Fast Track designation from the U.S. FDA for this rare mitochondrial disease, underscoring its potential as a first‑in‑class therapeutic agent [4].

Zagociguat: Why Alternative sGC Modulators Cannot Substitute for CNS-Focused Research and Procurement


Generic substitution with other sGC stimulators or activators (e.g., Riociguat, Vericiguat, Praliciguat) is not scientifically or clinically viable for CNS‑targeted research. Zagociguat was explicitly designed and validated for blood‑brain barrier (BBB) penetration, a property absent in all marketed systemic sGC stimulators [1]. In direct comparative studies, Zagociguat (CY6463) achieved significantly higher cGMP levels in cerebrospinal fluid (CSF) and enhanced neurophysiological readouts relative to a non‑CNS‑penetrant sGC stimulator [2]. Its unique neuropharmacological profile, including improved cognitive performance and neuroprotection in preclinical models of neurodegeneration, is directly linked to its ability to amplify NO‑cGMP signaling specifically within the CNS [3]. Without this targeted CNS penetration, alternative sGC modulators fail to engage the neurobiological pathways necessary for investigating mitochondrial disease, Alzheimer's disease, and cognitive impairment, rendering them ineffective surrogates for CNS‑centric research and development programs.

Zagociguat (CY6463) Quantitative Differentiation: CNS Penetration, Potency, and Clinical Advancement Versus In-Class Comparators


Zagociguat's Unique CNS Penetration Quantified by Human CSF/Plasma Ratio

Zagociguat demonstrates clear and quantifiable CNS penetration in human subjects, a property that differentiates it from non-CNS-penetrant sGC stimulators like Riociguat and Vericiguat. In a Phase 1b study of healthy elderly participants, Zagociguat achieved a mean cerebrospinal fluid (CSF) to free plasma concentration ratio of 0.45 (SD 0.092) measured 5 hours after the last dose of 15 mg once daily for 15 days [1]. In a separate first-in-human study, a similar mean CSF/free plasma ratio of 0.43 was observed [2]. In contrast, Riociguat and Vericiguat have negligible or undetectable CSF concentrations in humans, as they are not designed for CNS penetration [3].

CNS penetration Blood-brain barrier CSF pharmacokinetics

Superior cGMP Elevation in CSF Compared to Non-CNS-Penetrant sGC Stimulator

In a direct preclinical comparison, rodents treated with Zagociguat (CY6463) exhibited significantly higher cGMP levels in cerebrospinal fluid (CSF) compared to those treated with a non‑CNS‑penetrant sGC stimulator [1]. This increase in CSF cGMP is a direct pharmacodynamic marker of CNS target engagement and is not observed with systemic sGC stimulators. While the exact fold‑increase was not specified, the difference was sufficient to drive measurable changes in fMRI‑BOLD signals and cortical EEG gamma‑band oscillatory power [2].

cGMP elevation CNS pharmacodynamics Preclinical comparison

Potent Stimulation of sGC and Neuronal CREB Phosphorylation

Zagociguat is a potent sGC stimulator with an EC50 of 66 nM in cell‑based cGMP assays . In primary rat neurons, it stimulates phosphorylation of cAMP response element‑binding protein (CREB) in a concentration‑dependent manner with an EC50 of 25.7 nM . These potencies are comparable to or exceed those of other clinical‑stage sGC stimulators, though direct head‑to‑head data are limited. Importantly, these in vitro activities translate to functional CNS effects in vivo, including improved cognitive performance in preclinical models.

sGC stimulation CREB phosphorylation EC50

Advanced Clinical Development with FDA Fast Track Designation

Zagociguat is the most clinically advanced CNS‑penetrant sGC stimulator, currently in Phase 2b development (PRIZM trial, NCT06402123) for MELAS syndrome, a rare mitochondrial disease with no approved therapies [1]. The U.S. FDA granted Fast Track designation in June 2025, highlighting its potential to address a significant unmet medical need [2]. In contrast, other brain‑penetrant sGC modulators, such as BAY‑747, remain in earlier preclinical or Phase 1 stages for different indications (e.g., resistant hypertension) and have not demonstrated the same level of clinical validation for CNS neurodegenerative diseases [3].

Clinical trial Phase 2b Fast Track designation MELAS

In Vivo Cognitive Improvement and Neuroprotection in Preclinical Models

Zagociguat has demonstrated robust efficacy in multiple preclinical models of neurodegeneration and cognitive impairment, outcomes not replicated by non‑CNS‑penetrant sGC stimulators. Specifically, Zagociguat improved cognitive performance in a model of cognitive disruption induced by the NMDA receptor antagonist MK‑801 [1]. It also increased long‑term potentiation (LTP) in hippocampal slices from a Huntington's disease mouse model and decreased the loss of dendritic spines in aged and Alzheimer's disease mouse models [2]. In a diet‑induced obesity model, Zagociguat reduced markers of inflammation in plasma, suggesting additional peripheral benefits [3].

Cognitive performance Neuroprotection Long-term potentiation Dendritic spines

Zagociguat Procurement: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


MELAS Syndrome and Primary Mitochondrial Disease Research

Zagociguat is the only CNS‑penetrant sGC stimulator in Phase 2b clinical development specifically for MELAS syndrome (PRIZM trial, NCT06402123) and has received FDA Fast Track designation [1]. Its demonstrated ability to increase cGMP in CSF and improve neuronal function makes it uniquely suited for studying mitochondrial disorders where CNS NO‑sGC‑cGMP dysregulation is implicated [2].

Alzheimer's Disease and Other Neurodegenerative Disease Models

Zagociguat has demonstrated neuroprotective and cognitive‑enhancing effects in preclinical models of Alzheimer's disease (reduced dendritic spine loss) and cognitive impairment (improved performance in MK‑801 model) [1]. Its additive effect on cortical gamma‑band oscillatory power when co‑administered with donepezil suggests potential for combination therapy research [2].

Cognitive Impairment Associated with Schizophrenia

Zagociguat is being investigated for cognitive impairment associated with schizophrenia, based on its ability to enhance cortical gamma‑band oscillatory power and improve cognitive performance in preclinical models [1]. Its CNS penetration and oral bioavailability make it a practical tool for translational studies in psychiatry [2].

Comparative Pharmacology Studies of CNS‑Penetrant sGC Modulators

Zagociguat serves as a benchmark compound for evaluating other CNS‑penetrant sGC stimulators due to its extensive preclinical and clinical characterization, including quantifiable CSF penetration (CSF/free plasma ratio ~0.45) [1], potent in vitro EC50 values (66 nM for cGMP stimulation) [2], and advanced clinical development status [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zagociguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.